6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the Dichlorobenzyl Group: The final step involves the alkylation of the triazolo-thiadiazole core with 2,6-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,6-Dichlorobenzyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique biological activities due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C15H9Cl2N5S |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5S/c16-11-4-1-5-12(17)10(11)7-13-21-22-14(19-20-15(22)23-13)9-3-2-6-18-8-9/h1-6,8H,7H2 |
InChI Key |
CGHSJQMWLBLJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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